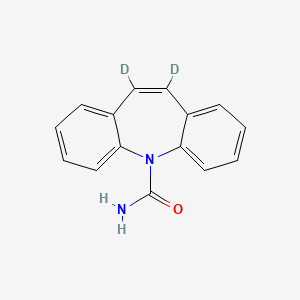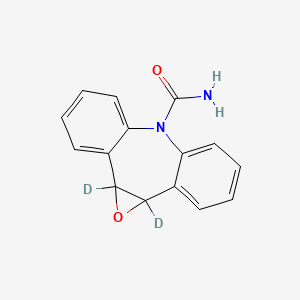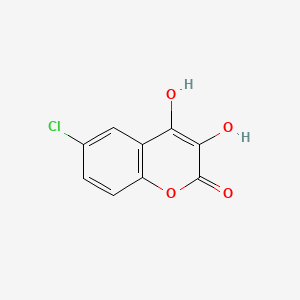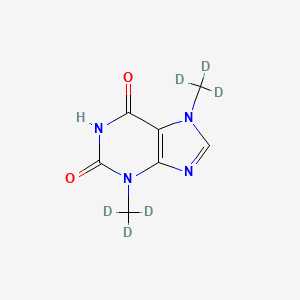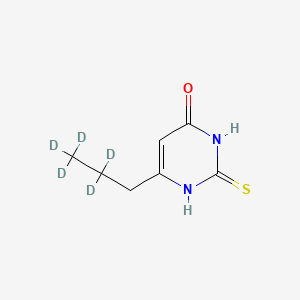
Propylthiouracil-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙基硫氧嘧啶-d5 是丙基硫氧嘧啶的氘代形式,丙基硫氧嘧啶是一种硫脲类抗甲状腺药物,主要用于治疗甲亢。 氘代版本丙基硫氧嘧啶-d5 由于其稳定的同位素标记,常在科学研究中用作丙基硫氧嘧啶定量的内标 .
准备方法
合成路线和反应条件
丙基硫氧嘧啶-d5 可以通过丙基硫氧嘧啶的氘代合成。该过程涉及将氘原子掺入丙基硫氧嘧啶的丙基中。这可以通过在氘气存在下进行催化氢化来实现。 反应条件通常包括氘源、钯碳等催化剂以及合适的溶剂 .
工业生产方法
丙基硫氧嘧啶-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保氘代化合物的纯度和一致性。 使用高纯度氘气和先进的催化体系对于高效生产至关重要 .
化学反应分析
反应类型
丙基硫氧嘧啶-d5 经历了几种类型的化学反应,包括:
氧化: 丙基硫氧嘧啶-d5 可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原成相应的硫醇。
取代: 它可以进行亲核取代反应,特别是在硫原子上.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要生成产物
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的硫氧嘧啶衍生物.
科学研究应用
丙基硫氧嘧啶-d5 由于其稳定的同位素标记,在科学研究中被广泛使用。一些关键应用包括:
药代动力学研究: 用作高效液相色谱-质谱联用 (HPLC-MS/MS) 中丙基硫氧嘧啶及其代谢物定量的内标.
代谢研究: 通过跟踪其氘代形式,有助于了解丙基硫氧嘧啶的代谢.
毒理学研究: 用于研究丙基硫氧嘧啶的肝毒性和其他不良反应.
作用机制
丙基硫氧嘧啶-d5 与丙基硫氧嘧啶一样,通过干扰甲状腺过氧化物酶来抑制甲状腺激素的合成。这种酶通常有助于将碘掺入甲状腺球蛋白中以形成甲状腺激素。通过抑制该过程,丙基硫氧嘧啶-d5 减少了甲状腺素 (T4) 和三碘甲状腺原氨酸 (T3) 的产生。 此外,它还抑制 T4 到 T3 的外周转化,进一步降低甲状腺激素活性 .
相似化合物的比较
类似化合物
丙基硫氧嘧啶-d5 的独特性
属性
IUPAC Name |
6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
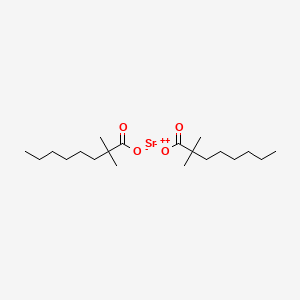

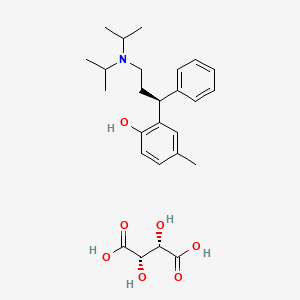

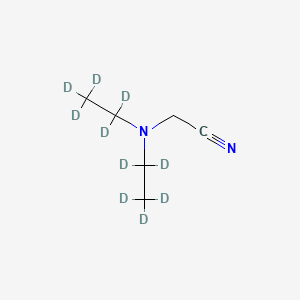

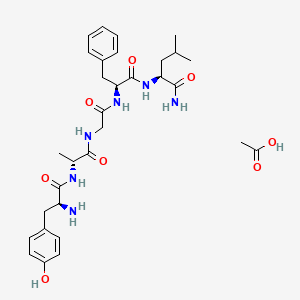

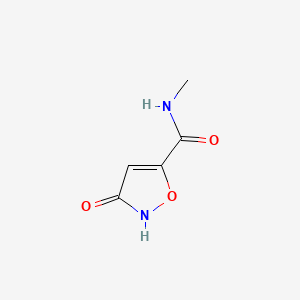
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
